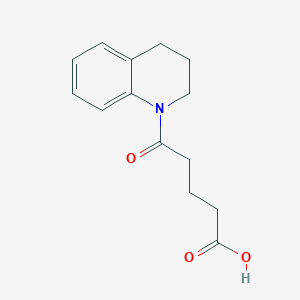
5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acid, also known as Dihydroquinolinone, is a chemical compound that has been widely used in scientific research. It is a versatile chemical that has been used in a variety of applications, including drug discovery, chemical biology, and medicinal chemistry. The purpose of
Mechanism of Action
The mechanism of action of 5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone is not fully understood, but it is believed to act through the inhibition of various enzymes and proteins. It has been shown to inhibit the activity of kinases, proteases, and phosphatases, as well as the binding of proteins to DNA and RNA.
Biochemical and Physiological Effects
5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit bacterial growth, and reduce inflammation. It has also been shown to have neuroprotective effects and to improve cognitive function.
Advantages and Limitations for Lab Experiments
5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone has several advantages for lab experiments, including its versatility, ease of synthesis, and low toxicity. However, it also has some limitations, including its limited solubility in water and its potential for off-target effects.
Future Directions
There are several future directions for the use of 5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone in scientific research. One area of focus is the development of new drugs based on the 5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone scaffold. Another area of focus is the use of 5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone as a probe for the study of cellular signaling pathways and protein-protein interactions. Additionally, there is potential for the use of 5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone in the development of imaging agents for the diagnosis and treatment of diseases.
Conclusion
In conclusion, 5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone is a versatile chemical compound that has been widely used in scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. 5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone has the potential to be a valuable tool for the development of new drugs and the study of cellular signaling pathways and protein-protein interactions.
Synthesis Methods
5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone can be synthesized through a variety of methods, including the Hantzsch reaction, the Povarov reaction, and the Friedlander synthesis. The Hantzsch reaction involves the condensation of an aldehyde, a β-ketoester, and ammonia in the presence of a catalyst. The Povarov reaction involves the reaction of an arylamine, an aldehyde, and an alkene in the presence of a Lewis acid catalyst. The Friedlander synthesis involves the reaction of an arylamine and a ketone in the presence of a Lewis acid catalyst.
Scientific Research Applications
5-(3,4-dihydro-1(2H)-quinolinyl)-5-oxopentanoic acidlinone has been extensively used in scientific research, particularly in the fields of drug discovery, chemical biology, and medicinal chemistry. It has been used as a scaffold for the development of new drugs, including anticancer, antibacterial, and antiviral agents. It has also been used as a probe for the study of enzyme inhibition, protein-protein interactions, and cellular signaling pathways.
properties
IUPAC Name |
5-(3,4-dihydro-2H-quinolin-1-yl)-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(8-3-9-14(17)18)15-10-4-6-11-5-1-2-7-12(11)15/h1-2,5,7H,3-4,6,8-10H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZRYMWSVIWUTEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,4-dihydroquinolin-1(2H)-yl)-5-oxopentanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methyl-N-({[2-(4-morpholinyl)ethyl]amino}carbonothioyl)benzamide](/img/structure/B5776323.png)



![4-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5776349.png)
![ethyl 4-amino-8-(4-chlorophenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B5776372.png)

![3-(2-furyl)-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]acrylamide](/img/structure/B5776392.png)
![{4-[2-(4-hydroxy-3-methoxyphenyl)vinyl]phenyl}(phenyl)methanone](/img/structure/B5776402.png)

![N,5-dimethyl-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5776412.png)